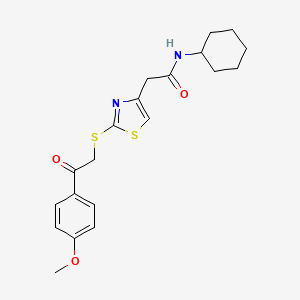

N-cyclohexyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

The compound N-cyclohexyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide features a thiazole core substituted with a 4-methoxyphenyl-oxoethylthio group and an N-cyclohexyl acetamide moiety. Its structure combines lipophilic (cyclohexyl) and electron-rich (methoxyphenyl) components, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N-cyclohexyl-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c1-25-17-9-7-14(8-10-17)18(23)13-27-20-22-16(12-26-20)11-19(24)21-15-5-3-2-4-6-15/h7-10,12,15H,2-6,11,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPYCWCVTKIRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketone under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazole intermediate.

Cyclohexyl Group Addition: The cyclohexyl group is added via an acylation reaction, where cyclohexylamine reacts with the thiazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-cyclohexyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) below 256 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis . Molecular docking studies have further elucidated its interaction with specific receptors, suggesting a targeted approach in cancer therapy.

Enzyme Inhibition

This compound has been investigated as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown significant inhibitory activity, indicating potential therapeutic applications in cognitive disorders .

Case Study 1: Antimicrobial Efficacy

A study published in Antibiotics evaluated several thiazole derivatives for their antimicrobial efficacy. Among these, this compound exhibited notable activity against Candida albicans, highlighting its potential as an antifungal agent .

Case Study 2: Anticancer Potential

In a recent investigation into new anticancer agents, this compound was part of a series tested against various cancer cell lines. Results indicated that it could induce apoptosis in MCF7 cells through caspase activation, marking it as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound shares a 2-thioxoacetamide backbone with multiple analogs but differs in substituents. Key comparisons include:

Table 1: Structural Features of Analogs

Key Observations :

- Cyclohexyl Group : Unique to the target compound and CAS 954082-17-8 , this group enhances lipophilicity compared to phenyl or chlorophenyl substituents in analogs like compound 9 .

- Thiazole vs. Pyridine/Pyrimidine Cores : The target’s thiazole core differs from pyridine (1c) or pyrimidine (10b) scaffolds, affecting aromaticity and hydrogen-bonding capacity .

Key Observations :

Physical and Spectral Properties

Melting points and spectral data reflect structural differences:

Table 3: Physical/Spectral Data of Analogs

Key Observations :

- Analogs with aromatic substituents (e.g., 9 ) show higher melting points than non-crystalline oils (e.g., 10b ).

- The target’s cyclohexyl group would introduce distinct aliphatic proton signals (δ 1.2–1.8) absent in phenyl-substituted analogs.

Biological Activity

N-cyclohexyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and the introduction of functional groups. The key reagents include cyclohexylamine, 4-methoxybenzaldehyde, and thiazole derivatives. Reaction conditions often utilize solvents like dichloromethane or ethanol with catalysts such as palladium or copper salts to enhance yield and purity .

Biological Activity

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The presence of the thiazole ring is crucial for this activity .

Anticancer Activity

Thiazole-containing compounds have also been studied for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, some thiazole derivatives exhibited IC50 values lower than that of standard drugs like doxorubicin, suggesting a promising therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for both antimicrobial and anticancer activity.

- Phenolic Substitution : The presence of a methoxy group on the phenyl ring enhances electron donation, increasing biological activity.

- Cyclohexyl Group : This moiety contributes to lipophilicity, affecting membrane permeability and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:

-

Antimicrobial Evaluation : A study evaluated various thiazole derivatives against Candida albicans and found that compounds with similar structures exhibited strong antifungal activity .

Compound Activity Against C. albicans IC50 (µg/mL) Compound 1 Strong 1.61 Compound 2 Moderate 23.30 -

Cytotoxicity Assays : Another study assessed the cytotoxic effects on cancer cell lines using MTT assays, revealing significant apoptotic effects in treated cells compared to controls .

Compound Cell Line Tested IC50 (µM) Compound A Jurkat 1.98 Compound B A431 0.85

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-cyclohexyl-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, thiazole derivatives can be prepared by heating a mixture of precursors (e.g., thiourea derivatives and maleimides) in glacial acetic acid under reflux, followed by cooling and recrystallization from ethanol or dioxane . Key intermediates are characterized using:

- IR spectroscopy : To confirm NH (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and thiazole C=S (650–750 cm⁻¹) stretches .

- NMR (¹H/¹³C) : To identify cyclohexyl protons (δ 1.2–2.0 ppm), methoxyphenyl groups (δ 3.8 ppm for OCH₃), and acetamide carbonyls (δ 170–175 ppm) .

- Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Resolves signals for aromatic protons (δ 6.8–7.5 ppm), thiazole protons (δ 2.5–3.5 ppm), and cyclohexyl environments (δ 1.2–2.0 ppm). Discrepancies in integration ratios may indicate impurities .

- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the thiazole ring (δ 150–160 ppm) .

- Elemental analysis : Validates C, H, N, and S content (e.g., C: 55.00%, H: 6.66%, N: 11.66% for related analogs) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) improve reaction homogeneity, while acetic acid is optimal for cyclization steps .

- Catalyst screening : Anhydrous K₂CO₃ or AlCl₃ enhances nucleophilic substitution reactions in thiazole formation .

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and minimize side products .

Q. What strategies resolve contradictions in biological activity data across substituted analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxyphenyl, sulfamoyl groups) and correlate with bioactivity (e.g., antimicrobial IC₅₀ values). For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial potency .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Statistical analysis : Apply ANOVA to assess significance of substituent effects on activity across replicated assays .

Q. How do researchers address discrepancies in spectral data interpretation for novel derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., cyclohexyl vs. thiazole protons) .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns (e.g., benzothiazole trioxo derivatives) .

- Cross-validation : Compare experimental IR/MS data with computational predictions (e.g., Gaussian 16 DFT calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.